2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
“2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one”, commonly known as TAPQ, is a bioactive compound with promising potential in various fields of research and industry. It has a molecular weight of 329.35 and a molecular formula of C17 H19 N3 O4 .
Molecular Structure Analysis
The molecular structure of TAPQ includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a quinazoline. The quinazoline part of the molecule contains a nitrogen atom, an amine group (NH2), and a carbonyl group (C=O). The benzene ring is substituted with three methoxy groups (OCH3) at the 2nd, 3rd, and 4th positions .
Scientific Research Applications
Antitumor Activity
Compounds structurally related to 2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one have shown promise in antitumor research. A study designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, discovering that certain compounds within this series exhibited broad spectrum antitumor activity and were 1.5-3.0 times more potent than the positive control 5-FU. Molecular docking methodologies revealed similar binding modes to known antitumor agents, suggesting potential as cancer therapeutics (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Compounds related to this compound have also been synthesized and evaluated for their antimicrobial activities. In particular, derivatives synthesized from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid demonstrated promising activity against certain microbes, outperforming standard drugs in some cases. This suggests potential applications in developing new antimicrobial agents (Patel & Shaikh, 2011).
Anti-inflammatory Screening
Derivatives of this compound were synthesized and screened for their anti-inflammatory properties. Some compounds showed significant activity against carrageenan-induced paw edema in albino rats, highlighting potential for further development into anti-inflammatory drugs (Prajapat & Talesara, 2016).
Tubulin Polymerization Inhibition
Studies into compounds structurally similar to this compound have shown substantial antiproliferative activity against various cancer cell lines, particularly in derivatives inhibiting tubulin polymerization. This function is comparable to known antiproliferative agents, indicating potential utility in cancer treatment regimens (Lee et al., 2011).
Properties
IUPAC Name |
2-amino-7-(2,3,4-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-14-5-4-10(15(23-2)16(14)24-3)9-6-12-11(13(21)7-9)8-19-17(18)20-12/h4-5,8-9H,6-7H2,1-3H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVKBEYGFXOUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159847 | |
Record name | 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-(2,3,4-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-04-1 | |
Record name | 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-(2,3,4-trimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5(6H)-Quinazolinone, 2-amino-7,8-dihydro-7-(2,3,4-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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